Lamotrigine-13C2,15N2,d3
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Overview
Description
Lamotrigine-13C2,15N2,d3 is a stable isotope-labeled compound of lamotrigine, which is an anticonvulsant or antiepileptic agent. This compound is specifically labeled with carbon-13, nitrogen-15, and deuterium, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C2,15N2,d3 involves the incorporation of stable isotopes into the lamotrigine molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Lamotrigine-13C2,15N2,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
Lamotrigine-13C2,15N2,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lamotrigine in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Research: Used in therapeutic drug monitoring and to study drug interactions.
Industrial Applications: Employed in the development of new drugs and in quality control processes
Mechanism of Action
Lamotrigine-13C2,15N2,d3 exerts its effects by selectively blocking voltage-gated sodium channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Lamotrigine-13C3,d3: Another isotope-labeled version of lamotrigine.
Lamotrigine isethionate: A different salt form of lamotrigine .
Uniqueness
Lamotrigine-13C2,15N2,d3 is unique due to its specific labeling with carbon-13, nitrogen-15, and deuterium. This labeling provides distinct advantages in research applications, such as improved accuracy in tracing metabolic pathways and better understanding of pharmacokinetics .
Properties
Molecular Formula |
C9H9Cl2N5 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5-13C2,1,2-15N2)2,3-dihydro-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H9Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3,9,16H,13H2,(H2,12,14)/i1D,2D,3D,8+1,9+1,15+1,16+1 |
InChI Key |
HJXIAMCURAGQKV-MZOSKNLOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[15N][15NH][13CH](N=[13C]2N)N)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(N=C2N)N |
Origin of Product |
United States |
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